molecular formula C11H18ClN3O2 B1435673 2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride CAS No. 1807885-09-1

2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride

Cat. No.: B1435673
CAS No.: 1807885-09-1
M. Wt: 259.73 g/mol
InChI Key: KLMLIZCGYJZTDZ-ICLMXVQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride: is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Oxolan Group: The oxolan (tetrahydrofuran) group can be introduced via nucleophilic substitution reactions.

    Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the oxadiazole and piperidine moieties, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The oxadiazole and piperidine rings can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Reduced or hydrogenated derivatives.

    Substitution Products: Substituted oxadiazole or piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

    Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: It may be used in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The piperidine ring may enhance binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways.

    Nucleic Acids: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

    2-{5-[(2R)-oxolan-2-yl]-1,3,4-thiadiazol-2-yl}piperidine hydrochloride: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-{5-[(2R)-oxolan-2-yl]-1,3,4-triazol-2-yl}piperidine hydrochloride: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness:

    Oxadiazole Ring: The presence of the oxadiazole ring imparts unique electronic and steric properties, which can influence the compound’s reactivity and biological activity.

    Piperidine Ring: The piperidine ring enhances the compound’s solubility and binding affinity to biological targets.

Properties

IUPAC Name

2-[(2R)-oxolan-2-yl]-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H/t8?,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLIZCGYJZTDZ-ICLMXVQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)C2=NN=C(O2)[C@H]3CCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Reactant of Route 2
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Reactant of Route 3
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Reactant of Route 4
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Reactant of Route 5
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride
Reactant of Route 6
2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.